

physicochemical properties of 2,3-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromo-5-chloropyridine

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An In-depth Technical Guide to the Physicochemical Properties of **2,3-Dibromo-5-chloropyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-5-chloropyridine is a halogenated pyridine derivative that serves as a critical intermediate in a variety of synthetic applications. Its unique substitution pattern, featuring two bromine atoms and one chlorine atom on the pyridine ring, allows for selective functionalization, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science.^[1] Researchers utilize this compound in the synthesis of biologically active molecules, where the presence of halogens can enhance therapeutic activity.^[1] It is particularly noted for its role in developing novel pharmaceuticals, such as antimicrobial and anticancer agents, and as a precursor for advanced pesticides.^{[1][2]} This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols, and key applications.

Core Physicochemical Properties

The properties of **2,3-Dibromo-5-chloropyridine** are summarized below, providing a foundational dataset for its use in experimental design and synthesis.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₂ Br ₂ ClN	[1][3]
Molecular Weight	271.34 g/mol	[1][3]
CAS Number	137628-17-2	[1][3][4]
Appearance	White to light yellow or light orange powder/crystal	[1][4]
Melting Point	41.0 to 45.0 °C	[1][4][5]
Boiling Point	259.9 ± 35.0 °C (Predicted)	[4][5]
Density	2.136 ± 0.06 g/cm ³ (Predicted)	[4][5]
Solubility	Soluble in Methanol, DMSO, DMF, and chlorinated solvents. Slightly soluble in water.	[2][4]
pKa	-3.85 ± 0.20 (Predicted)	[4]
Storage	Store in a cool place (2-8 °C) or at room temperature under an inert atmosphere.	[1][4]

Spectral Data

Spectral analysis is crucial for the identification and characterization of **2,3-Dibromo-5-chloropyridine**.

Data Type	Description	Source(s)
^1H NMR	The proton NMR spectrum is available for this compound, confirming its aromatic structure.	[4] [6]
^{13}C NMR	While direct spectral data for the title compound is not detailed in the search results, a patent for related synthesis provides ^{13}C NMR data for its derivatives. [7]	[7]
IR	Infrared spectroscopy data for derivatives show characteristic peaks for aromatic C-H and C-N bonds.	[7]
Mass Spec.	High-resolution mass spectrometry data is available for derivatives, confirming their molecular weight and elemental composition.	[7]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions involving **2,3-Dibromo-5-chloropyridine** are outlined below.

Protocol 1: Synthesis of 2,3-Dibromo-5-chloropyridine

This protocol describes the synthesis of the title compound from 3-Bromo-5-chloropyridone.[\[4\]](#)
[\[5\]](#)[\[8\]](#)

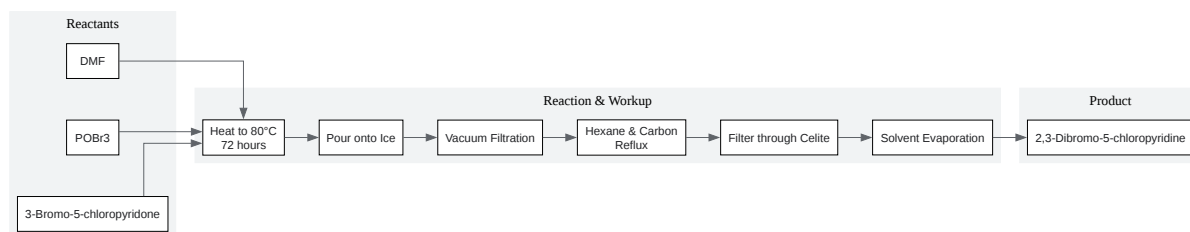
Materials:

- 3-Bromo-5-chloropyridone

- Dimethylformamide (DMF)
- Phosphorus (V) tribromide oxide (POBr₃)
- Ice
- Hexane
- Decolorizing carbon
- Celite

Procedure:

- Dissolve 3-Bromo-5-chloropyridone (e.g., 8.0 g, 38.4 mmol) in dimethylformamide (60 ml) at ambient temperature.
- Add Phosphorus (V) tribromide oxide (e.g., 16.5 g, 57.6 mmol) to the solution.
- Heat the reaction mixture to 80°C for 72 hours.
- After cooling to room temperature, pour the reaction mixture onto ice (e.g., 800 g).
- Collect the resulting dark solid product via vacuum filtration.
- To the crude product, add hexane (225 ml) and a small amount of decolorizing carbon.
- Heat the suspension to reflux and then filter through celite to remove the carbon.
- Evaporate the solvent from the clear, colorless filtrate under vacuum to yield **2,3-Dibromo-5-chloropyridine** as a white solid (yield: ~51%).^[4]



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Synthesis workflow for **2,3-Dibromo-5-chloropyridine**.

Protocol 2: Regiospecific Grignard Reaction

2,3-Dibromo-5-chloropyridine is a valuable substrate for regiospecific Grignard reactions, allowing for selective functionalization.^{[4][5][7]}

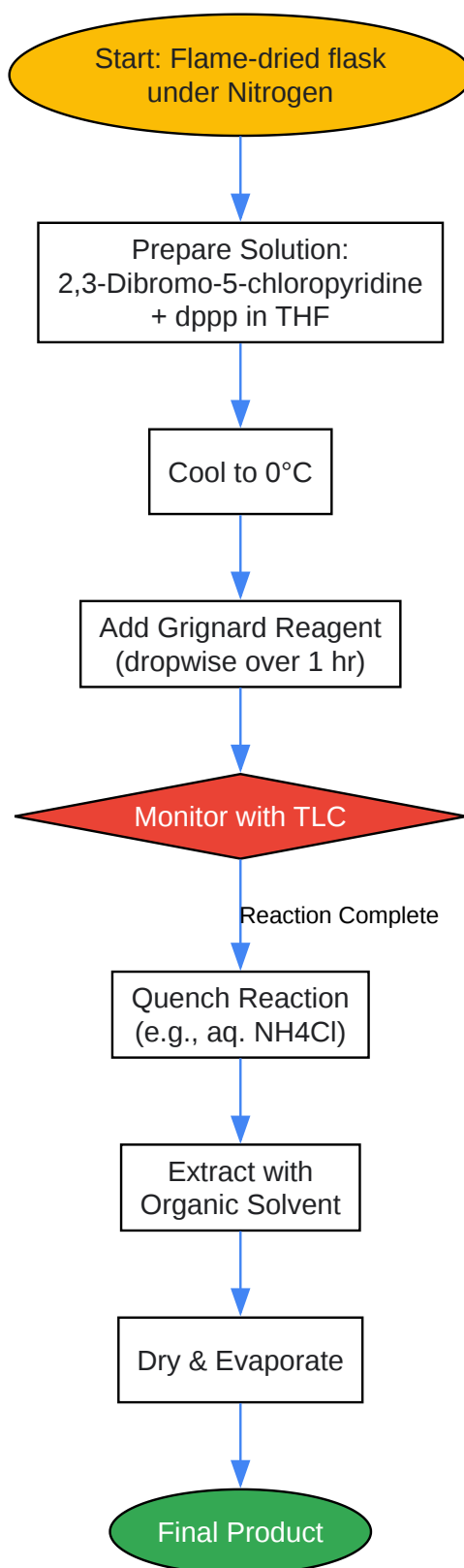
Materials:

- **2,3-Dibromo-5-chloropyridine**
- Grignard reagent (e.g., an alkyl or aryl magnesium bromide)
- Tetrahydrofuran (THF), anhydrous
- 1,3-Bis(diphenylphosphino)propane (dppp) catalyst (optional, but often used)

Procedure:

- In a flame-dried flask under an inert atmosphere (e.g., nitrogen), prepare a solution of **2,3-Dibromo-5-chloropyridine** (e.g., 5.7 g) and dppp (e.g., 1.14 g) in anhydrous THF (21 ml).^[7]

- Cool the resulting suspension to 0°C in an ice bath.
- Add the pre-formed Grignard reagent dropwise to the cooled suspension over a period of 1 hour.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the reaction is typically quenched with an aqueous solution (e.g., saturated ammonium chloride or dilute HCl) and extracted with an organic solvent.
- The organic layers are combined, dried, and the solvent is removed under vacuum to yield the functionalized product.



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General workflow for a Grignard reaction.

Safety and Handling

2,3-Dibromo-5-chloropyridine is a hazardous substance and requires careful handling.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3] Some classifications also include H301 (Toxic if swallowed) and H318 (Causes serious eye damage).[3][9]
- Signal Word: Warning or Danger.[3][9]
- Precautions: Use only in a well-ventilated area or under a fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling.[11]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Applications and Reactivity

The unique arrangement of halogens on the pyridine ring dictates the reactivity of **2,3-Dibromo-5-chloropyridine**, making it a versatile intermediate.

- Pharmaceutical Synthesis: It is a key intermediate for synthesizing novel drug candidates, particularly in the areas of antiviral and anticancer research.[1][2] The halogenated pyridine core is a common scaffold in many bioactive molecules.
- Agrochemical Development: The compound serves as a precursor for new herbicides and pesticides, where the specific halogenation pattern can be tuned to achieve desired efficacy and environmental profiles.[1][2]
- Cross-Coupling Reactions: It is an excellent substrate for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to build more complex molecular architectures.[2]
- Materials Science: Its halogenated nature contributes to improved thermal stability and chemical resistance in advanced materials and coatings.[1] It is also used in synthesizing functional materials for optoelectronic applications like OLEDs and LEDs.[2]

Conclusion

2,3-Dibromo-5-chloropyridine is a compound of significant interest to the scientific community due to its versatile reactivity and importance as a synthetic intermediate. A thorough understanding of its physicochemical properties, handling requirements, and reaction protocols is essential for its safe and effective use in research and development. The data and methodologies presented in this guide offer a comprehensive resource for professionals engaged in pharmaceutical, agrochemical, and materials science innovation.

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- To cite this document: BenchChem. [physicochemical properties of 2,3-Dibromo-5-chloropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045329#physicochemical-properties-of-2-3-dibromo-5-chloropyridine]

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